

M-31850 as a chemical probe for β-

hexosaminidase

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M-31850: A Chemical Probe for β-Hexosaminidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **M-31850**, a potent and selective chemical probe for the lysosomal enzyme β -hexosaminidase. **M-31850** serves as a valuable tool for studying the function and dysfunction of this critical enzyme, particularly in the context of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases. This document outlines the probe's mechanism of action, provides detailed quantitative data, and presents experimental protocols for its application in research settings.

Introduction to β-Hexosaminidase

N-acetyl- β -hexosaminidase (Hex) is a crucial lysosomal enzyme belonging to the glycosyl hydrolase family 20 (GH20). Its primary function is to catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from various glycoconjugates, including gangliosides, glycoproteins, and glycosaminoglycans[1]. In humans, there are two major isoforms: Hexosaminidase A (HexA), a heterodimer of α and β subunits, and Hexosaminidase B (HexB), a homodimer of β subunits[1]. A third, less stable isoform, Hexosaminidase S (HexS), is a homodimer of α subunits.



The α -subunit of HexA is uniquely capable of hydrolyzing GM2 ganglioside, a critical process for neuronal health, with the assistance of the GM2 activator protein (GM2AP)[1][2]. Mutations in the HEXA gene, which encodes the α -subunit, lead to Tay-Sachs disease, while mutations in the HEXB gene, encoding the β -subunit, result in Sandhoff disease. Both are devastating neurodegenerative lysosomal storage disorders characterized by the toxic accumulation of GM2 ganglioside in neurons[1][2].

M-31850: A Competitive Inhibitor and Pharmacological Chaperone

M-31850 is a cell-permeable bisnaphthalimide compound that functions as a potent, selective, and competitive inhibitor of human β -hexosaminidase[3][4]. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the hydrolysis of its natural substrates. Kinetic studies have demonstrated that **M-31850** acts as a classic competitive inhibitor, where the Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unchanged with increasing inhibitor concentrations[3].

Beyond its role as an inhibitor, **M-31850** has been shown to function as a pharmacological chaperone[4]. Many mutations associated with Tay-Sachs and Sandhoff diseases lead to misfolding of the HexA subunits in the endoplasmic reticulum (ER), preventing their proper trafficking to the lysosome and leading to their degradation. By binding to the mutant enzyme in the ER, **M-31850** can stabilize its conformation, facilitating its transport to the lysosome where it can perform its catalytic function[4]. This chaperone activity has been demonstrated by the ability of **M-31850** to increase the half-life of mutant HexA at elevated temperatures and to promote a dose-dependent increase in HexA activity in cell lysates from infantile Sandhoff disease (ISD) patients[3].

Quantitative Data for M-31850

The following tables summarize the key quantitative parameters of **M-31850**'s interaction with β -hexosaminidase.



Parameter	Enzyme	Value	Reference
IC50	Human Hexosaminidase A (HexA)	6.0 μΜ	[3]
IC50	Human Hexosaminidase B (HexB)	3.1 μΜ	[3]
Ki	β-N-acetyl-D- hexosaminidase OfHex2	2.5 μΜ	[3]
Ki	Human Hexosaminidase (competitive)	0.8 μΜ	[3]

Table 1: Potency and Inhibition Constants of M-31850

Enzyme Source	IC50	Reference
Jack Bean Hexosaminidase (JBHex)	280 μΜ	[3]
Streptomyces plicatus Hexosaminidase (SpHex)	>500 μM	[3]

Table 2: Selectivity Profile of M-31850

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing M-31850 as a chemical probe for β -hexosaminidase.

Protocol 1: In Vitro β -Hexosaminidase Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory potency (IC50) of **M-31850** against purified β -hexosaminidase or enzyme present in cell lysates.



Materials:

- Purified human HexA or HexB, or cell lysate containing β-hexosaminidase
- M-31850 stock solution (e.g., 10 mM in DMSO)
- Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.4
- Substrate: 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) stock solution (e.g., 10 mM in DMSO)
- Stop Solution: 0.5 M glycine-carbonate buffer, pH 10.5
- 96-well black, flat-bottom microplate
- Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

- · Prepare Reagents:
 - Dilute the β-hexosaminidase enzyme or cell lysate to a working concentration in Assay
 Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
 - Prepare a serial dilution of M-31850 in Assay Buffer. A typical concentration range would be from 100 μM down to 1 nM, plus a vehicle control (DMSO).
 - Prepare the working MUG substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value).
- Assay Setup:
 - \circ To each well of the 96-well plate, add 20 μ L of the **M-31850** dilution or vehicle control.
 - Add 20 μL of the diluted enzyme preparation to each well.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.



Enzymatic Reaction:

- Initiate the reaction by adding 20 μL of the working MUG substrate solution to each well.
- Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized.
- Termination and Measurement:
 - Stop the reaction by adding 200 μL of Stop Solution to each well.
 - Measure the fluorescence on a plate reader with excitation at 365 nm and emission at 450 nm.

Data Analysis:

- Subtract the background fluorescence (wells with no enzyme).
- Calculate the percent inhibition for each M-31850 concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the M-31850 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol assesses the ability of **M-31850** to rescue the activity of mutant β -hexosaminidase in fibroblasts derived from Tay-Sachs or Sandhoff disease patients.

Materials:

- Patient-derived fibroblasts (e.g., from an adult Tay-Sachs patient)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- M-31850 stock solution (10 mM in DMSO)
- Cell Lysis Buffer: 0.1% Triton X-100 in sterile water



- Reagents for β-hexosaminidase activity assay (as in Protocol 1)
- Reagents for a total protein quantification assay (e.g., BCA assay)

Procedure:

- Cell Culture and Treatment:
 - Plate patient-derived fibroblasts in a multi-well plate (e.g., 12-well or 24-well) and grow to approximately 80-90% confluency.
 - Prepare different concentrations of **M-31850** in complete cell culture medium (e.g., 0 μ M, 1 μ M, 5 μ M, 10 μ M, 25 μ M).
 - Remove the old medium from the cells and add the medium containing the different concentrations of **M-31850**.
 - Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
- Cell Lysis:
 - After the incubation period, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Collect the supernatant for the enzyme activity assay.
- Enzyme Activity and Protein Quantification:
 - Perform the β-hexosaminidase activity assay on the cell lysates as described in Protocol
 1.



- Determine the total protein concentration in each lysate using a BCA assay or a similar method.
- Data Analysis:
 - \circ Normalize the β -hexosaminidase activity to the total protein concentration for each sample.
 - Plot the normalized enzyme activity against the concentration of M-31850 to determine the dose-dependent increase in β-hexosaminidase activity.

Protocol 3: Thermostability Assay for Chaperone Activity

This protocol evaluates the ability of **M-31850** to stabilize mutant β -hexosaminidase against thermal denaturation.

Materials:

- Cell lysate from patient-derived fibroblasts expressing mutant β-hexosaminidase
- M-31850 stock solution (10 mM in DMSO)
- Assay Buffer (as in Protocol 1)
- · PCR tubes or a thermal cycler
- Reagents for β-hexosaminidase activity assay (as in Protocol 1)

Procedure:

- Sample Preparation:
 - Prepare two sets of aliquots of the cell lysate.
 - \circ To one set, add **M-31850** to a final concentration of 25 μ M.
 - To the other set, add an equivalent volume of DMSO (vehicle control).



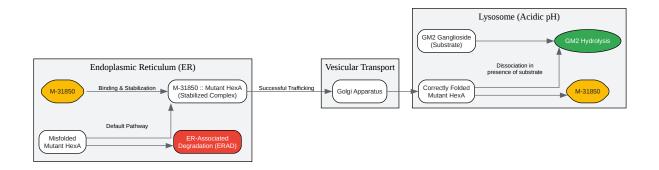
• Thermal Challenge:

- Incubate the aliquots at a challenging temperature (e.g., 44°C) for different time points (e.g., 0, 15, 30, 60, 90 minutes). A thermal cycler can be used for precise temperature control.
- Immediately after each time point, place the samples on ice to stop further denaturation.
- Enzyme Activity Measurement:
 - Measure the residual β-hexosaminidase activity in each sample using the assay described in Protocol 1.
- Data Analysis:
 - For both the M-31850-treated and vehicle-treated samples, plot the logarithm of the remaining enzyme activity against the incubation time.
 - Determine the half-life (t1/2) of the enzyme under each condition from the slope of the linear fit. An increase in the half-life in the presence of M-31850 indicates stabilization of the enzyme.

Visualizations

The following diagrams illustrate the mechanism of action of **M-31850** and standardized workflows for its use.

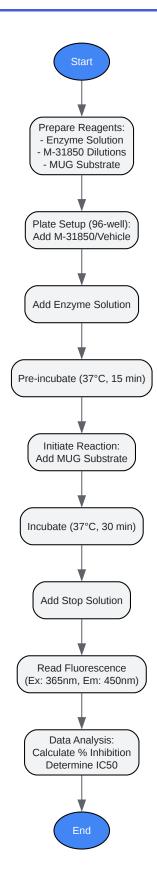




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Caption: Mechanism of M-31850 as a pharmacological chaperone.

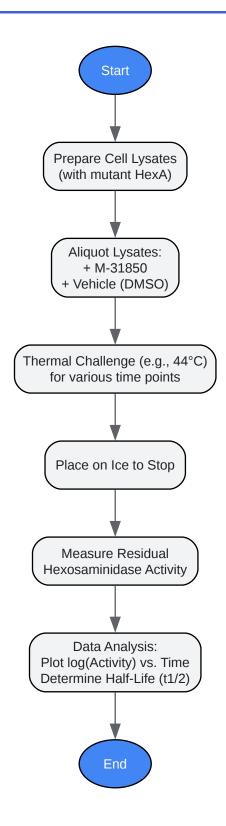




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Caption: Workflow for an in vitro β -hexosaminidase inhibition assay.





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Caption: Workflow for a thermostability assay to assess chaperone activity.



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